3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate
Overview
Description
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, an indole moiety, and a propionic acid acetate group
Preparation Methods
The synthesis of 3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step involves the esterification of the propionic acid group to form the acetate ester. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate stands out due to its unique combination of structural features. Similar compounds include:
- 3-(3-Morpholin-4-ylmethyl-indol-1-YL)-acetic acid
- 3-(3-Morpholin-4-ylmethyl-indol-1-YL)-butyric acid
- 3-(3-Morpholin-4-ylmethyl-indol-1-YL)-valeric acid
These compounds share the indole and morpholine moieties but differ in the length and nature of the carboxylic acid chain. The differences in structure can lead to variations in chemical reactivity and biological activity, making each compound unique in its own right.
Properties
IUPAC Name |
acetic acid;3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2H4O2/c19-16(20)5-6-18-12-13(11-17-7-9-21-10-8-17)14-3-1-2-4-15(14)18;1-2(3)4/h1-4,12H,5-11H2,(H,19,20);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOAYMCKTYOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCN1CC2=CN(C3=CC=CC=C32)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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